molecular formula C19H25NO4 B13089364 1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid

1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid

Cat. No.: B13089364
M. Wt: 331.4 g/mol
InChI Key: KSDLSVAKWUVSLK-UHFFFAOYSA-N
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Description

1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of tert-butanol with amino acids in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Industrial Production Methods

Industrial production of this compound often employs large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production with better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid involves the protection of amino groups through the formation of a stable carbamate. This protection is crucial for preventing unwanted reactions during synthesis. The Boc group is cleaved under acidic conditions, releasing the free amine . The molecular targets and pathways involved include interactions with enzymes and proteins, where the compound can act as an inhibitor or substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in complex organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-11-15(16(21)22)19(12-20)10-6-8-13-7-4-5-9-14(13)19/h4-5,7,9,15H,6,8,10-12H2,1-3H3,(H,21,22)

InChI Key

KSDLSVAKWUVSLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=CC=CC=C23)C(=O)O

Origin of Product

United States

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